4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting 2-aminobenzonitrile with an appropriate aldehyde in the presence of a base, such as sodium methoxide, to form the quinazoline ring.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, where 3-iodoaniline is coupled with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Methoxylation: The methoxy group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Sonogashira coupling and methoxylation steps to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization and chromatography are employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit tyrosine kinases, which are involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By binding to the ATP-binding site of these kinases, the compound prevents their activation, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The molecular targets include epidermal growth factor receptor (EGFR) and other related kinases .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-methoxyethoxy)quinazoline
- N-{4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)quinazolin-6-yl}-2-(piperidin-4-ylidene)acetamide
Uniqueness
4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for tyrosine kinases. This makes it a promising candidate for targeted cancer therapy compared to other quinazoline derivatives .
Properties
IUPAC Name |
[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-4-13-6-5-7-14(8-13)22-19-15-9-18(25-12(2)23)17(24-3)10-16(15)20-11-21-19/h1,5-11H,2-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCGUSHWJYXDIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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